L-Prolinol

Catalog No.
S776616
CAS No.
23356-96-9
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Prolinol

CAS Number

23356-96-9

Product Name

L-Prolinol

IUPAC Name

[(2S)-pyrrolidin-2-yl]methanol

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m0/s1

InChI Key

HVVNJUAVDAZWCB-YFKPBYRVSA-N

SMILES

C1CC(NC1)CO

Synonyms

(2S)-2-Pyrrolidinemethanol; (+)-2-Pyrrolidinemethanol; (2S)-2-(Hydroxymethyl)pyrrolidine; (2S)-2-Pyrrolidinemethanol; (S)-(+)-2-(Hydroxymethyl)pyrrolidine; L-(+)-2-Pyrrolidinylmethanol; L-(+)-Prolinol; L-2-(Hydroxymethyl)pyrrolidine; L-Prolinol; [(2

Canonical SMILES

C1CC(NC1)CO

Isomeric SMILES

C1C[C@H](NC1)CO

Enzyme Studies: Substrate and Inhibitor

L-Prolinol can act as a substrate for certain enzymes, meaning the enzyme can bind to and modify it. This property allows researchers to study the enzyme activity and specificity by measuring the rate of L-prolinol conversion. Additionally, L-prolinol can act as an inhibitor for other enzymes, meaning it binds to the enzyme and prevents its interaction with the natural substrate. This allows researchers to investigate the enzyme's function and mechanism of action. Source: Procurenet, "3,4-Dehydro-L-proline - Quality Amino Acid for Scientific Research":

Ligand Binding Assays

L-Prolinol can be employed in ligand binding assays to study the interaction between molecules. As a small molecule, it can bind to specific receptors or proteins, allowing researchers to assess the binding affinity and specificity of the interaction. This information is crucial for understanding various biological processes and developing new drugs. Source: Sigma-Aldrich, "N-Methyl-L-Prolinol":

Peptide Synthesis and Protein Structure Analysis

L-Prolinol can be incorporated into peptides during peptide synthesis. This allows researchers to study the impact of L-prolinol on the peptide's structure and function. Additionally, L-prolinol can be used as a probe to investigate the structure and dynamics of proteins. By attaching a fluorescent or isotopic tag to L-prolinol, researchers can monitor its interaction with specific regions of the protein, providing valuable insights into protein folding and function. Source: American Peptide Society, "Peptide Synthesis":

Amide Bond Formation Studies

L-Prolinol can be utilized to study the formation of amide bonds, which are essential for protein structure and function. By incorporating L-prolinol into model systems, researchers can investigate the mechanisms and kinetics of amide bond formation, providing valuable information for understanding protein synthesis and other biological processes. Source: National Institutes of Health, "Chemical Bond": )

L-Prolinol is a chiral amino-alcohol derived from the amino acid proline. It exists as two enantiomers, D-prolinol and L-prolinol, with the latter being particularly significant in organic synthesis due to its unique structural properties. L-Prolinol is characterized by its secondary amine functionality and serves as a versatile chiral building block in various

L-Prolinol itself is not typically involved in biological processes. However, its role lies in its ability to act as a chiral scaffold for the synthesis of other molecules with specific biological activities. For instance, L-prolinol derivatives can be used as catalysts in asymmetric reactions, allowing for the production of enantiopure drugs or other biologically active compounds [].

, notably:

  • Aldol Reactions: It facilitates enantioselective aldol reactions, allowing for the construction of chiral polyols .
  • Mannich Reactions: L-Prolinol can catalyze the formation of β-amino carbonyl compounds through Mannich-type reactions .
  • Michael Additions: It is effective in asymmetric Michael additions, contributing to the synthesis of diverse heterocycles .
  • Enamine and Iminium Catalysis: The compound can form enamines that react with carbonyl compounds, leading to new stereocenters via iminium catalysis .

These reactions highlight L-prolinol's role as a bifunctional catalyst, capable of both Lewis base and Brønsted acid-type catalysis.

L-Prolinol exhibits various biological activities due to its structural features. It has been studied for its potential as an organocatalyst in synthesizing biologically relevant heterocycles, which are crucial components in pharmaceuticals and agrochemicals. The compound's ability to facilitate the formation of complex molecular architectures makes it a candidate for drug development and other bioactive applications .

L-Prolinol can be synthesized through several methods:

  • Reduction of Proline: The most common method involves the reduction of proline using lithium aluminium hydride. This process yields L-prolinol with high optical purity due to the availability of enantiomerically pure proline .
  • Alternative Synthetic Routes: Other methods include the use of thionyl chloride and sodium borohydride in the presence of ethyl alcohol, which can also provide L-prolinol through a multi-step reaction involving ester intermediates .
  • Chiral Solvents: Recent studies have explored the use of L-prolinol-based chiral solvents that enhance catalytic efficiency in asymmetric reactions, showcasing its versatility beyond traditional synthesis methods .

L-Prolinol finds applications across various fields:

  • Organic Synthesis: As a chiral auxiliary in synthesizing pharmaceuticals and agrochemicals.
  • Catalysis: Utilized in asymmetric synthesis reactions to produce enantiomerically pure compounds.
  • Material Science: Investigated for its potential use in developing novel chiral solvents and materials with unique properties .

Studies on L-prolinol's interactions reveal its effectiveness as an organocatalyst. For instance, it has been shown to form stable complexes with substrates during catalysis, enhancing reaction rates and selectivity. The interaction between L-prolinol and different substrates has been characterized using techniques like nuclear magnetic resonance spectroscopy and infrared spectroscopy, providing insights into its catalytic mechanisms .

L-Prolinol shares similarities with several other compounds that also serve as chiral catalysts or auxiliaries. Here is a comparison highlighting its uniqueness:

CompoundStructure TypeKey FeaturesUnique Aspects
D-ProlinolChiral Amino-AlcoholMirror image of L-prolinol; used similarlyEnantiomeric differences affect reactivity
L-ProlineAmino AcidActs as a bifunctional catalystMore versatile in forming different reaction pathways
2-PyrrolidinoneLactamUsed in similar catalytic rolesLess sterically hindered than prolinol
(S)-ProlineAmino AcidSimilar catalytic propertiesStructural variations lead to different selectivity

L-Prolinol stands out due to its specific structural characteristics that allow it to participate effectively in diverse catalytic processes while maintaining high levels of stereoselectivity.

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (96.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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